Product packaging for N-(1H-benzimidazol-4-yl)acetamide(Cat. No.:CAS No. 137654-50-3)

N-(1H-benzimidazol-4-yl)acetamide

Cat. No.: B162203
CAS No.: 137654-50-3
M. Wt: 175.19 g/mol
InChI Key: OWMVAMRYJFFXML-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-4-yl)acetamide is a chemical compound with the molecular formula C9H9N3O and is a member of the benzimidazole class of heterocyclic aromatics . Benzimidazoles are recognized as privileged structures in medicinal chemistry due to their high affinity for a variety of biological receptors and their role as isosteres of naturally occurring nucleotides . This makes the benzimidazole nucleus, including structures like this compound, a crucial scaffold for developing new pharmacologically active molecules. Although specific biological data for this compound is limited in the public domain, extensive research on closely related benzimidazole-containing acetamide derivatives reveals significant potential. Studies demonstrate that such compounds exhibit robust neuroprotective properties by attenuating neuroinflammation and oxidative stress, which are pivotal mediators in neurodegenerative disorders . For instance, specific benzimidazole acetamide derivatives have been shown to ameliorate ethanol-induced neurodegeneration in animal models by reducing the elevated expression of pro-inflammatory markers such as TNF-α, NF-κB, COX-2, and Iba-1 . The versatile nature of the benzimidazole nucleus suggests it could function as a multi-target neuroprotectant, a valuable strategy for intervening in the complex vicious cycles of neuroinflammation . Beyond neuroscience, benzimidazole-acetamide hybrids are actively explored in other therapeutic areas. Similar molecular frameworks have been designed and evaluated as potential antidiabetic agents targeting α-glucosidase , as well as antimicrobial and anticancer agents . The synthetic feasibility and wide spectrum of bioactivities underscore the value of this compound as a versatile building block and lead compound in drug discovery efforts . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3O B162203 N-(1H-benzimidazol-4-yl)acetamide CAS No. 137654-50-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1H-benzimidazol-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6(13)12-8-4-2-3-7-9(8)11-5-10-7/h2-5H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMVAMRYJFFXML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=C1N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 1h Benzimidazol 4 Yl Acetamide and Its Analogues

Classical Synthetic Routes to Benzimidazole-Acetamide Scaffolds

The traditional synthesis of benzimidazole-acetamide derivatives typically involves a multi-step process that includes the formation of the core benzimidazole (B57391) ring system, followed by the construction of the acetamide (B32628) side chain.

Formation of the Benzimidazole Ring System

The construction of the benzimidazole ring is a cornerstone of these synthetic routes. A widely employed method is the condensation reaction of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its equivalent. nih.govapacsci.commdpi.com For instance, the reaction of a substituted benzene-1,2-diamine with an appropriate carboxylic acid under acidic conditions, such as in the presence of hydrochloric acid or polyphosphoric acid, leads to the formation of the benzimidazole ring. nih.govapacsci.com The choice of the starting o-phenylenediamine and the carboxylic acid determines the substitution pattern on the final benzimidazole core.

Another classical approach is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with an aldehyde in the presence of an oxidizing agent. apacsci.com This method provides an alternative route to 2-substituted benzimidazoles. Furthermore, the Weidenhagen reaction, utilizing the condensation of 1,2-diaminobenzene with aldehydes or ketones, offers another pathway to the benzimidazole scaffold. apacsci.com

Amide Bond Formation Strategies

Once the benzimidazole core is in place, the next critical step is the formation of the amide bond to introduce the acetamide moiety. A common strategy involves the acylation of an amino-substituted benzimidazole with an acetylating agent. For example, 2-aminobenzimidazole (B67599) can be acylated using chloroacetyl chloride in the presence of a base like triethylamine (B128534) to form the corresponding 2-chloro-N-(1H-benzimidazol-2-yl)acetamide intermediate. nih.govturkjps.org This intermediate can then be further modified.

Direct amide formation from a carboxylic acid and an amine is also a viable, though often more challenging, approach. acs.org This can sometimes be achieved by heating a mixture of the carboxylic acid and amine, occasionally with the aid of a catalyst or coupling agent to facilitate the reaction. dur.ac.uk The use of reagents like B(OCH2CF3)3 has been shown to promote direct amidation under milder conditions. acs.org

A versatile method for synthesizing N-(1H-benzimidazol-2-yl)acetamide involves the reacylation of methylbenzimidazol-2-ylcarbamate (carbendazim) with carboxylic acids. ekb.eg For instance, reacting carbendazim (B180503) with glacial acetic acid at its boiling point results in a high yield of N-(1H-benzimidazol-2-yl)acetamide. ekb.eg

Alkylation and Acylation Approaches for Benzimidazole Nitrogen and Aryl Rings

Further diversification of the benzimidazole-acetamide scaffold can be achieved through alkylation and acylation reactions on the benzimidazole nitrogen atoms and the aryl rings. The benzimidazole ring contains two nitrogen atoms, and their alkylation can lead to a mixture of N1 and N3 substituted products. nih.gov The regioselectivity of this reaction can be influenced by the nature of the alkylating agent and the reaction conditions. For instance, N-alkylation of 2-substituted benzimidazoles can be carried out using alkyl bromides in the presence of a phase-transfer catalyst. researchgate.net

Acylation can occur at both the nitrogen atoms of the imidazole (B134444) ring and at amino groups on the benzene (B151609) ring. nih.gov For example, treatment of 2-aminobenzimidazoles with acid chlorides can lead to acylation of the imidazole nitrogen. nih.gov Regiospecific acetylation can also be achieved; for example, acetylation of 1H-2-(α-hydroxyalkyl/aryl)benzimidazoles with acetic anhydride (B1165640) can selectively yield the O-acetoxy derivative. tandfonline.com

Advanced Synthetic Techniques and Conditions

In recent years, more advanced and efficient synthetic methods have been developed to streamline the synthesis of benzimidazole-acetamide derivatives, often with a focus on green chemistry principles.

Microwave-Assisted Synthesis of Benzimidazole-Acetamide Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govrjstonline.com This technique has been successfully applied to the synthesis of various benzimidazole derivatives. benthamdirect.compharmascholars.com

For example, the synthesis of N-[4-(1H-Benzoimidazol-2-yl)-phenyl]-acetamide can be achieved by reacting 2-(4-aminophenyl)benzimidazole with acetic anhydride under microwave irradiation. pharmascholars.com Similarly, the formation of the benzimidazole ring itself can be expedited using microwave heating. The reaction of iminoester hydrochlorides with o-phenylenediamines under microwave irradiation provides good yields of benzimidazole derivatives in short reaction times. nih.gov This method has been used to prepare precursors for further elaboration into acetamide derivatives. nih.govbenthamdirect.com

Reaction StepConventional Method TimeMicrowave-Assisted TimeYield ImprovementReference
Benzimidazole Ring FormationSeveral hours33-90 secondsRemarkable rsc.org
Amide Formation27 hours30 minutesSignificant rsc.org
Chalcone Synthesis4 hours (stirring)2 minutes (10 cycles of 10s)- pharmascholars.com

Applications of Click Chemistry in Benzimidazole-Acetamide Synthesis

"Click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, has also found application in the synthesis of complex benzimidazole derivatives. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction.

This methodology has been utilized to synthesize benzimidazole-1,2,3-triazole hybrid molecules. nih.gov In a typical approach, a benzimidazole scaffold bearing either an azide (B81097) or an alkyne functionality is reacted with a complementary partner to form the triazole ring, effectively linking the benzimidazole to another molecular fragment. nih.gov While not directly forming the acetamide bond, this strategy allows for the efficient construction of complex molecules where a benzimidazole-acetamide unit can be a key component.

Regioselective Synthesis and Isomer Control in Benzimidazole-Acetamide Formation

The synthesis of N-(1H-benzimidazol-4-yl)acetamide fundamentally involves the acetylation of 4-aminobenzimidazole. However, the presence of three distinct nitrogen atoms—the exocyclic 4-amino group, and the two endocyclic imidazole nitrogens at positions N1 and N3—poses a significant challenge for regioselectivity. The primary goal is to selectively acylate the exocyclic amino group while avoiding reactions at the imidazole nitrogens.

A key precursor for this synthesis is 4-aminobenzimidazole. Its preparation can be achieved through a multi-step process starting from 4-nitrobenzimidazole. This precursor is first alkylated, for instance with 2-chloro-N,N-dimethylethylamine, which typically results in a mixture of 1-alkyl-4-nitro and 1-alkyl-7-nitro regioisomers. These isomers must be meticulously separated, usually by column chromatography. The isolated 1-alkyl-4-nitrobenzimidazole is then subjected to reduction, commonly via catalytic hydrogenation using palladium on carbon (Pd/C), to yield the corresponding 4-aminobenzimidazole derivative researchgate.net.

Direct acylation of the resulting 4-aminobenzimidazole presents further regioselectivity challenges. Standard acylation methods can lead to a mixture of products, including N1-acylated, N3-acylated, and the desired N-4-acylated compounds, as well as di- and tri-acylated species. The tautomeric nature of the N-unsubstituted benzimidazole ring means that the N1 and N3 positions are in equilibrium, further complicating selective functionalization.

A more efficient and highly regioselective method circumvents the isolation of 4-aminobenzimidazole. This approach involves the catalytic hydrogenation of a nitro-benzimidazole precursor in the presence of the acylating agent chem-soc.si. For the synthesis of this compound, this would involve the reduction of 4-nitrobenzimidazole using a catalyst like Pd/C in the presence of acetic anhydride (Ac₂O). This one-pot reaction demonstrates high selectivity for the acylation of the newly formed exocyclic amino group immediately upon its formation, minimizing side reactions at the imidazole ring nitrogens. The reaction proceeds smoothly to give the desired this compound chem-soc.si.

This preference for exocyclic acylation over endocyclic N-acylation in aminobenzimidazoles is a documented phenomenon. In the case of 2-aminobenzimidazole, acylation with agents like acetic anhydride or benzoyl chloride preferentially occurs at the 2-amino group researchgate.net. This selectivity is attributed to the higher nucleophilicity of the exocyclic amino group compared to the endocyclic nitrogens, which are part of an aromatic heterocyclic system.

The table below summarizes a synthetic pathway for obtaining 4-aminobenzimidazole derivatives, which are precursors to the target compound.

StepReactantReagents and ConditionsProductYieldReference
14-NitrobenzimidazoleCl(CH₂)₂N(CH₃)₂·HCl, K₂CO₃, NaI, DMF, 60 °C, 15 h; then column chromatography1-(2-(Dimethylamino)ethyl)-4-nitro-1H-benzimidazole33% researchgate.net
21-(2-(Dimethylamino)ethyl)-4-nitro-1H-benzimidazoleH₂, 10% Pd(C), MeOH, rt, 15 h4-Amino-1-(2-(dimethylamino)ethyl)-1H-benzimidazoleQuantitative researchgate.net

Investigation of Reaction Mechanisms in Benzimidazole-Acetamide Synthesis

The mechanism of regioselective acylation of 4-aminobenzimidazole is governed by the relative nucleophilicity of the different nitrogen centers and the reaction conditions employed.

In the direct, one-pot reductive acylation of 4-nitrobenzimidazole, the reaction begins with the catalytic hydrogenation of the nitro group. The nitro group is reduced on the surface of the palladium catalyst to a nitroso intermediate, then to a hydroxylamine, and finally to the primary amine. This newly formed, highly reactive 4-amino group is immediately available for acylation.

Simultaneously, the acylating agent, acetic anhydride, is present in the reaction mixture. The exocyclic 4-amino group is a strong nucleophile, significantly more so than the endocyclic nitrogens of the benzimidazole ring. The lone pair of electrons on the exocyclic nitrogen is more localized and available for nucleophilic attack compared to the lone pairs on the N1 and N3 atoms, which are delocalized within the aromatic π-system of the imidazole ring.

The mechanism proceeds via a nucleophilic attack of the 4-amino group on one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate. The intermediate then collapses, eliminating an acetate (B1210297) anion as a leaving group, to form the stable amide product, this compound. The speed and efficiency of this intramolecular trapping of the amine as it is formed prevent competing reactions, such as acylation at the N1 or N3 positions.

Alternative acylation mechanisms often involve activating the carboxylic acid or using a more reactive acylating agent. For instance, N-acylbenzotriazoles can serve as neutral acylating reagents nih.gov. In such a method, the carboxylic acid (acetic acid) would first react with a benzotriazole (B28993) derivative to form an N-acylbenzotriazole. This activated intermediate is then introduced to the aminobenzimidazole. The exocyclic amino group attacks the acyl carbon of the N-acylbenzotriazole, which is a highly efficient acyl transfer agent. This method also favors acylation at the most nucleophilic site.

A hypothetical mechanism for the N-acetylation of a heterocyclic amine involves the initial formation of an N-acetylated intermediate, which can then rearrange. For example, in the bioactivation of certain heterocyclic amines, N-acetylation at an exocyclic amino group can be followed by migration of the acetyl group nih.gov. While a different context, it highlights the potential for complex mechanistic pathways. However, in the synthetic routes designed for selectivity, the conditions are optimized to ensure the reaction proceeds via the most direct pathway, which is the nucleophilic attack from the most basic and accessible nitrogen atom.

The selectivity of the acylation is thus a result of kinetic control; the reaction occurs fastest at the most nucleophilic site, which is the exocyclic 4-amino group.

Advanced Structural Elucidation and Characterization Methodologies

Spectroscopic Techniques for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Benzimidazole-Acetamide Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides profound insight into the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of the carbon and hydrogen framework. For benzimidazole-acetamide derivatives, ¹H-NMR, ¹³C-NMR, and two-dimensional (2D) NMR techniques are crucial for complete structural assignment.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of a benzimidazole-acetamide derivative reveals the chemical environment of each proton in the molecule. For a compound like N-(1H-benzimidazol-2-yl)acetamide, an isomer of the title compound, the spectrum would exhibit distinct signals for the aromatic protons of the benzimidazole (B57391) ring, the NH protons of the imidazole (B134444) and amide groups, and the methyl protons of the acetamide (B32628) group. ekb.eg The chemical shifts (δ) of these protons are influenced by their electronic environment. For instance, the aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm), while the methyl protons of the acetamide group are found in the upfield region (around δ 2.0-2.5 ppm). ekb.eg

¹³C-NMR Spectroscopy: Complementing the ¹H-NMR data, ¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in a benzimidazole-acetamide derivative gives rise to a distinct signal. The chemical shifts in ¹³C-NMR are indicative of the type of carbon atom (e.g., aromatic, carbonyl, aliphatic). For example, the carbonyl carbon of the acetamide group would appear significantly downfield (around δ 170 ppm) due to the deshielding effect of the oxygen atom.

2D-NMR Techniques: To further resolve complex structures and confirm connectivity, 2D-NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. NOESY helps in identifying protons that are close to each other in space, which is invaluable for determining the stereochemistry and conformation of the molecule. HSQC correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR spectra and aiding in the unambiguous assignment of signals.

A representative table of expected ¹H-NMR chemical shifts for a compound structurally similar to N-(1H-benzimidazol-4-yl)acetamide, specifically N-(1H-benzimidazol-2-yl)acetamide, is provided below. ekb.eg

Proton Chemical Shift (δ, ppm) Multiplicity
-HN-C=O11.55Singlet
Aromatic H (H-4, H-7)7.56-7.60Multiplet
Aromatic H (H-5, H-6)7.28-7.32Multiplet
CH₃2.27Singlet

This data is for N-(1H-benzimidazol-2-yl)acetamide as a representative example. ekb.eg

Infrared (IR) Spectroscopy for Characteristic Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and functional groups.

For this compound, the IR spectrum would display several key absorption bands that confirm its structure. The presence of N-H stretching vibrations from the benzimidazole ring and the amide group would be observed in the range of 3100-3500 cm⁻¹. A strong absorption band corresponding to the C=O (carbonyl) stretching of the acetamide group is expected around 1680-1640 cm⁻¹. ekb.eg Additionally, C=N and C=C stretching vibrations from the benzimidazole ring would appear in the 1640-1450 cm⁻¹ region, while the C-H stretching of the aromatic ring and the methyl group would be seen around 3100-3000 cm⁻¹ and 2960-2850 cm⁻¹, respectively. ekb.egtandfonline.com

The following table summarizes the characteristic IR absorption bands for a representative benzimidazole-acetamide derivative. ekb.eg

Functional Group Vibrational Mode Absorption Range (cm⁻¹)
N-H (Amide & Imidazole)Stretching3150 - 3400
C=O (Amide)Stretching1688
C=N (Imidazole)Stretching1638
C=C (Aromatic)Stretching1524
C-H (Aromatic)Stretching~3050
C-H (Aliphatic)Stretching~2950
C-NStretching1584
CH₃Bending1456

This data is for N-(1H-benzimidazol-2-yl)acetamide as a representative example. ekb.eg

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule.

For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. ekb.eg The fragmentation of the molecular ion can lead to characteristic fragment ions. For instance, a common fragmentation pathway for acetamides is the loss of the acetyl group (•COCH₃) or the ketene (B1206846) molecule (CH₂=C=O), which would result in a prominent peak corresponding to the aminobenzimidazole fragment. ekb.egnih.gov

A typical fragmentation pattern for N-(1H-benzimidazol-2-yl)acetamide is presented in the table below. ekb.eg

m/z Relative Intensity (%) Proposed Fragment
17514[M]⁺
133100[M-COCH₂]⁺
10510.4[C₇H₅N]⁺

This data is for N-(1H-benzimidazol-2-yl)acetamide as a representative example. ekb.eg

X-ray Crystallography for Solid-State Structure Determination of this compound Analogues

While spectroscopic techniques provide valuable information about the connectivity and functional groups, X-ray crystallography offers the most definitive and detailed three-dimensional structural information of a molecule in its solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, which in turn reveals the precise positions of all atoms, bond lengths, and bond angles. researchgate.netmdpi.com

For benzimidazole derivatives, X-ray crystallography can confirm the planarity of the benzimidazole ring system. researchgate.netscilit.com It can also elucidate the conformation of the acetamide substituent relative to the benzimidazole core. Furthermore, this technique provides crucial insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing and influence the physical properties of the compound. researchgate.netscilit.com In the crystal structure of benzimidazole derivatives, hydrogen bonds involving the N-H groups of the imidazole ring and the carbonyl oxygen of the acetamide group are often observed, leading to the formation of extended supramolecular architectures. researchgate.netscilit.com

Computational Chemistry and Molecular Modeling Investigations of this compound and Its Derivatives

Computational chemistry and molecular modeling have emerged as indispensable tools in modern drug discovery and development, providing deep insights into the behavior of molecules at an atomic level. For this compound and its analogues, these in silico techniques are pivotal in predicting their interactions with biological targets, understanding their stability, and forecasting their pharmacological profiles. This article delves into the computational investigations that elucidate the therapeutic potential of this chemical scaffold.

Structure Activity Relationship Sar Studies of Benzimidazole Acetamide Derivatives

Impact of Substituents on the Benzimidazole (B57391) Ring on Biological Activity Profiles

The position and nature of substituents on the benzimidazole ring play a pivotal role in modulating the biological activity of N-(1H-benzimidazol-4-yl)acetamide and its derivatives. Variations at the N-1, C-2, C-5, and C-6 positions have been shown to significantly influence the pharmacological effects, which can range from antimicrobial to anticancer activities.

Substitutions at the N-1 position of the benzimidazole ring can significantly impact the molecule's interaction with biological targets. For instance, the introduction of alkyl or substituted benzyl (B1604629) groups at this position can alter the lipophilicity and steric bulk of the compound, thereby affecting its membrane permeability and binding affinity to target proteins. Studies on related benzimidazole derivatives have shown that N-alkylation can lead to enhanced antimicrobial activity.

The C-2 position is a common site for modification in SAR studies of benzimidazoles. While the parent compound in focus has an acetamide (B32628) group at the 4-position, it is informative to consider the effects of C-2 substitution in the broader context of benzimidazole chemistry. The introduction of various aryl or heteroaryl groups at C-2 can lead to compounds with potent and selective activities. For example, in a series of 2-substituted benzimidazoles, the nature of the substituent at C-2 was found to be a key determinant of their activity spectrum.

Substituents at the C-5 and C-6 positions of the benzene (B151609) ring portion of the benzimidazole nucleus are also critical for biological activity. The introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire scaffold, influencing its ability to participate in hydrogen bonding or other non-covalent interactions with target receptors. For example, the presence of a nitro group at the C-5 or C-6 position has been shown to enhance the antimicrobial and anticancer activities of certain benzimidazole derivatives. Conversely, the introduction of bulky substituents can sometimes lead to a decrease in activity due to steric hindrance.

To illustrate the impact of these substitutions, the following table summarizes the observed effects on the biological activity of hypothetical this compound analogs.

Position of Substitution Substituent Observed Impact on Biological Activity
N-1MethylPotential for increased lipophilicity and cell permeability.
N-1BenzylMay enhance binding to hydrophobic pockets in target proteins.
C-2PhenylOften leads to a significant alteration in the overall pharmacological profile.
C-5Nitro (NO₂)Can enhance antimicrobial and anticancer activities.
C-5Chloro (Cl)May improve potency due to favorable electronic and steric effects.
C-6Methyl (CH₃)Can modulate lipophilicity and metabolic stability.

Influence of Substitutions on the Acetamide Moiety on Efficacy and Selectivity

The acetamide group at the 4-position of the benzimidazole ring is a crucial pharmacophoric feature. Modifications to this moiety, including the nitrogen and the acetyl group, can profoundly affect the compound's efficacy and selectivity.

Modifications to the acetyl group of the acetamide moiety also offer a route to modulate biological activity. Replacing the methyl group with larger alkyl chains, cyclic fragments, or aromatic rings can impact the compound's lipophilicity and steric interactions. For example, increasing the length of the alkyl chain may enhance binding to hydrophobic regions of a target protein, potentially leading to increased potency.

The following table provides a hypothetical overview of how substitutions on the acetamide moiety of this compound could influence its biological properties.

Modification Site Substituent Potential Influence on Efficacy and Selectivity
Amide NitrogenMethylMay alter hydrogen bonding and steric interactions.
Amide NitrogenPhenylCould introduce π-π stacking interactions with the target.
Acetyl Methyl GroupEthylIncreases lipophilicity and may enhance hydrophobic interactions.
Acetyl Methyl GroupCyclopropylIntroduces conformational rigidity and may improve binding affinity.

Conformational Analysis and its Effects on Receptor Binding and Pharmacological Efficacy

The three-dimensional conformation of this compound and its derivatives is a critical determinant of their receptor binding affinity and, consequently, their pharmacological efficacy. The relative orientation of the benzimidazole ring and the acetamide substituent can significantly influence how the molecule fits into the binding site of a biological target.

The rotational barrier around the bond connecting the acetamide group to the benzimidazole ring dictates the preferred conformation of the molecule. Computational modeling and spectroscopic techniques can be employed to predict and analyze the low-energy conformations. These studies can reveal whether a planar or a non-planar arrangement is more stable and how this conformation affects interactions with key amino acid residues in a receptor's active site.

For a molecule to exert its biological effect, it must adopt a specific conformation that is complementary to the binding site of its target. This "bioactive conformation" may not necessarily be the lowest energy conformation in solution. Therefore, understanding the conformational landscape of these derivatives is essential for designing molecules that can readily adopt the required orientation for optimal receptor binding. The presence of bulky substituents on either the benzimidazole ring or the acetamide moiety can restrict conformational freedom, potentially locking the molecule into a more favorable or unfavorable conformation for binding.

Bioisosteric Replacements within the Benzimidazole-Acetamide Scaffold

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. researchgate.net Within the this compound scaffold, both the benzimidazole ring and the acetamide moiety can be subjected to bioisosteric replacements.

Bioisosteres for the Benzimidazole Ring:

The benzimidazole ring itself is a bioisostere of purine (B94841). researchgate.net Other heterocyclic systems can also serve as bioisosteres for the benzimidazole nucleus. For example, imidazopyridines, benzothiazoles, or indoles could be explored as replacements to modulate the electronic and steric properties of the core scaffold while potentially retaining or improving biological activity.

Bioisosteres for the Acetamide Moiety:

The acetamide group can be replaced by a variety of other functional groups to alter its hydrogen bonding capabilities, polarity, and metabolic stability. Common bioisosteric replacements for the amide bond include:

Reverse amides: Switching the CO and NH groups.

Esters and ketones: Replacing the amide nitrogen with an oxygen or a carbon atom.

Heterocycles: Five-membered rings such as oxadiazoles, thiadiazoles, or triazoles can mimic the steric and electronic properties of the amide group. For example, a 1,3,4-oxadiazole (B1194373) ring is a well-established bioisostere for a trans-amide.

Sulfonamides: These can act as hydrogen bond donors and acceptors, similar to amides.

The following table presents some potential bioisosteric replacements for the acetamide group in the this compound scaffold and their potential impact.

Original Group Bioisosteric Replacement Potential Advantages
Acetamide (-NHCOCH₃)1,3,4-OxadiazoleIncreased metabolic stability, altered electronic properties.
Acetamide (-NHCOCH₃)Sulfonamide (-NHSO₂CH₃)Different hydrogen bonding geometry, potential for new interactions.
Acetamide (-NHCOCH₃)TriazoleCan act as a hydrogen bond acceptor and introduce different steric bulk.

By systematically exploring these bioisosteric replacements, medicinal chemists can fine-tune the properties of the lead compound, this compound, to develop new drug candidates with improved therapeutic profiles.

Biological Activity and Mechanistic Research of N 1h Benzimidazol 4 Yl Acetamide and Its Analogues

Anticancer Activity and Associated Molecular Mechanisms

Benzimidazole (B57391) derivatives have been extensively investigated as potential anticancer agents due to their structural similarity to naturally occurring nucleotides, which allows them to interact with biopolymers. nveo.org Research has demonstrated their capacity to induce apoptosis, halt the cell cycle, and inhibit the proliferation of cancer cells through various molecular pathways. researchgate.netmdpi.comnih.gov

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism through which benzimidazole analogues exert their anticancer effects is the induction of programmed cell death, or apoptosis, and the disruption of the normal cell division cycle.

Studies on various benzimidazole derivatives have shown they can effectively trigger apoptosis. For instance, staining procedures have revealed nuclear and morphological changes characteristic of apoptosis in cancer cells treated with these compounds. nih.gov The pro-apoptotic activity of certain derivatives is linked to a decline in the mitochondrial transmembrane potential, a key event in the intrinsic apoptotic pathway. nih.govmdpi.com One benzimidazole derivative, CCL299, was found to induce apoptosis in hepatoblastoma (HepG2) and cervical cancer (HEp-2) cells, which was associated with the upregulation of p-p53 (Ser15) and p21 expression. chiba-u.jpnih.gov

In addition to inducing apoptosis, these compounds are known to cause cell cycle arrest at different phases.

G1 Phase Arrest: The derivative CCL299 has been shown to cause cell cycle arrest in the G1 phase, which is linked to the downregulation of phosphorylated cyclin-dependent kinase 2 (p-CDK2). chiba-u.jpnih.gov

G2/M Phase Arrest: Other analogues have been found to arrest the cell cycle in the G2/M phase. nih.gov This effect is often associated with the inhibition of tubulin polymerization, which is critical for the formation of the mitotic spindle during cell division. nih.gov

Certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have also been shown to effectively suppress cell cycle progression and induce apoptosis in breast cancer (MDA-MB-231), ovarian cancer (SKOV3), and lung cancer (A549) cell lines. mdpi.comnih.gov

Inhibition of Cell Proliferation in Specific Cancer Cell Lines

N-(1H-benzimidazol-4-yl)acetamide analogues have demonstrated significant cytotoxicity against a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, has been determined for numerous derivatives, highlighting their potential as antiproliferative agents.

For example, a series of N-alkyl-2-(2-undecyl-1H-benzimidazol-1-yl) acetamides showed preferential activity against the invasive breast cancer cell line MDA-MB-231. preprints.org Another study reported that 2-(1H-benzo[d]imidazol-2-ylthio)-N-(3-chlorophenyl) acetamide (B32628) and 2-(1H-benzo[d]imidazol-2-ylthio)-N-benzyl-acetamide possessed desirable anticancer potency against a panel of sixty diverse cell lines. researchgate.net

The antiproliferative activity of various benzimidazole acetamide analogues is summarized in the interactive table below.

Compound/AnalogueCancer Cell LineIC50 (µM)Reference
2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5- yl) acetamideBreast CancerNot specified nveo.org
(2E)-1-(1-(3- morpholinopropyl)-1H-benzimidazol-2-yl)-3-phenyl-2-propen-1-oneOVCAR-3, MCF-7, HEP-G2, A549Significant activity reported nveo.org
Benzimidazole-based 1,3,4-oxadiazole derivative (Compound 10)MDA-MB-231, SKOV3, A5490.33 (EGFR inhibition) mdpi.comnih.gov
Benzimidazole-based 1,3,4-oxadiazole derivative (Compound 13)MDA-MB-231, SKOV3, A5490.38 (EGFR inhibition) mdpi.comnih.gov
N-substituted 6-(chloro/nitro)-1H-benzimidazole derivative (Compound 1d)Five tested cell lines1.84 - 10.28 µg/mL rsc.org
N-substituted 6-(chloro/nitro)-1H-benzimidazole derivative (Compound 4k)Five tested cell lines1.84 - 10.28 µg/mL rsc.org
N,2,6-Trisubstituted 1H-benzimidazole derivative (Compound 3k)HepG2, MDA-MB-231, MCF7, RMS, C262.39 - 10.95 µM rsc.org
N,2,6-Trisubstituted 1H-benzimidazole derivative (Compound 4c)HepG2, MDA-MB-231, MCF7, RMS, C262.39 - 10.95 µM rsc.org
N-alkyl-2-(2-undecyl-1H-benzimidazol-1-yl) acetamide (Compound 7h)MDA-MB-23117 µg/mL preprints.org

Interaction with DNA and DNA-Damaging Mechanisms

The structural resemblance of the benzimidazole core to purine (B94841) bases suggests a potential for interaction with DNA. nveo.org Research has confirmed that certain benzimidazole derivatives can bind to DNA and, in some cases, induce damage, contributing to their anticancer effects.

Electrochemical studies using differential pulse voltammetry have been employed to assess the interaction between benzimidazole molecules and both double-stranded (dsDNA) and single-stranded (ssDNA) DNA. researchgate.net For instance, 2-(2-nitrophenyl)-1H-benzimidazole (NB) and N-benzoyl-2-(2-nitrophenyl)-benzimidazole (BNB) were shown to interact with dsDNA, with binding constants of 8.22 x 10⁴ M⁻¹ and 3.08 x 10⁶ M⁻¹, respectively. researchgate.net This interaction is believed to be electrostatic in nature. researchgate.net Furthermore, some synthesized compounds have been identified as capable of inducing DNA damage. researchgate.net The mechanism of cell death initiated by DNA alkylating agents, known as parthanatos, has been studied in the context of macrophage migration inhibitory factor (MIF) inhibitors, some of which have a 1,2,3-triazole-4-carboxamide scaffold. rug.nl This suggests that inducing DNA damage is a viable anticancer strategy for related heterocyclic compounds.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of tubulin protein, are essential for cell division, motility, and intracellular transport. They represent a key target for anticancer drugs. nveo.org Several benzimidazole derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govnih.govmdpi.com

These compounds function as antimitotic agents by disrupting the function of microtubules during the mitotic stage of the cell cycle. nveo.org By binding to tubulin, they prevent its assembly into microtubules, which leads to the arrest of the cell cycle, typically in the G2/M phase, and subsequent induction of apoptosis. nih.gov For example, one study designed a new class of benzimidazole derivatives as tubulin polymerization inhibitors, with the most potent compound, 7n, showing an IC50 of 5.05 µM for tubulin polymerization inhibition. nih.gov Molecular docking studies have helped to elucidate the binding interactions of these compounds within the colchicine (B1669291) binding site of the tubulin protein. nih.govmdpi.com

Antimicrobial and Antifungal Activity Mechanisms

In addition to their anticancer properties, this compound and its analogues exhibit a broad spectrum of antimicrobial activity. nveo.orgresearchgate.netresearchgate.net This is particularly relevant for cancer patients who may have weakened immune systems and are more susceptible to infections. nih.gov

Antibacterial Effects Against Gram-Positive and Gram-Negative Bacterial Strains

Numerous studies have demonstrated the efficacy of benzimidazole acetamide derivatives against a variety of bacterial pathogens, including both Gram-positive and Gram-negative strains. The antibacterial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

A novel series of substituted benzimidazole-N-phenyl acetamides was screened for antibacterial activity, with several compounds demonstrating high potency with MIC values ranging from 6.25–12.5 μg/mL against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) strains. researchgate.net Another study found that certain N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives showed an inhibitory effect against P. aeruginosa at a concentration of 100 µg/mL and were effective against E. coli with an MIC of 50 µg/mL. benthamscience.com

The table below summarizes the antibacterial activity of selected benzimidazole acetamide analogues.

Compound/AnalogueBacterial StrainTypeMIC (µg/mL)Reference
Benzimidazole-based acetamide (2b-2g)Pseudomonas aeruginosaGram-Negative125 researchgate.net
Benzimidazole-N-phenyl acetamide (6e, 6f, 6l, 6m)Various Gram-Positive & Gram-NegativeBoth6.25 - 12.5 researchgate.net
N-substituted 6-(chloro/nitro)-1H-benzimidazole (4k)Escherichia coli, Streptococcus faecalis, MSSA, MRSABoth2 - 16 nih.gov
N,2,6-Trisubstituted 1H-benzimidazole (4c)Escherichia coli, Streptococcus faecalisBoth16 rsc.org
N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide (2a, 2c, 2e)E. coli (ATCC 35218)Gram-Negative50 benthamscience.com
N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide (All 2a-h)P. aeruginosa (ATCC 27853)Gram-Negative100 benthamscience.com

The molecular mechanism for some of these compounds is thought to involve the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the biosynthesis of purines and some amino acids, making it an excellent target for antibacterial agents. rsc.orgacs.org

Antifungal Effects Against Pathogenic Fungi

The benzimidazole scaffold is a core component in a class of fungicides known for their broad-spectrum activity. mdpi.com Research into this compound and its analogues has revealed notable efficacy against a variety of pathogenic fungi, particularly species from the Candida genus, which are common causes of opportunistic infections in humans.

Studies have demonstrated that synthetic derivatives of benzimidazole exhibit moderate to potent antifungal activities against strains such as Candida albicans, Candida glabrata, Candida krusei, and Candida parapsilopsis. nih.gov In comparative in vitro assays, certain benzimidazole-oxadiazole derivatives showed antifungal potential comparable to established reference drugs like ketoconazole (B1673606) and amphotericin B. nih.gov For instance, compounds 4h and 4p in one study were particularly effective against C. albicans, with a Minimum Inhibitory Concentration (MIC₅₀) value of 1.95 µg/mL. nih.gov The general fungistatic activity of benzimidazoles is well-documented, with many derivatives showing efficacy at concentrations below 1 µg/ml. semanticscholar.org

The following table summarizes the antifungal activity of selected benzimidazole analogues against various pathogenic Candida species.

Compound AnalogueFungal SpeciesActivity Measurement (MIC)Reference
Benzimidazole-oxadiazole derivative (4h)Candida albicans1.95 µg/mL (MIC₅₀) nih.gov
Benzimidazole-oxadiazole derivative (4p)Candida albicans1.95 µg/mL (MIC₅₀) nih.gov
N-alkylated 2-(substituted phenyl)-1H-benzimidazole (1b, 1c, 2e, 2g)Candida albicans64 μg/mL acs.org
N-alkylated 2-(substituted phenyl)-1H-benzimidazole (1b, 1c, 2e, 2g)Aspergillus niger64 μg/mL acs.org

Elucidation of Growth Inhibition Pathways (e.g., Ribosomal RNA, tRNA Methyltransferases)

The primary mechanism of action for the antifungal effects of many benzimidazole derivatives involves the disruption of microtubule formation. urfu.ru However, research has also explored other pathways. One significant mechanism identified for certain benzimidazole analogues is the inhibition of ergosterol (B1671047) biosynthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting the enzyme lanosterol (B1674476) 14-α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, these compounds compromise the integrity of the fungal cell membrane, leading to cell death. nih.gov

While direct inhibition of ribosomal RNA or tRNA methyltransferases by this compound itself is not extensively documented in the available literature, these pathways are known targets for other antifungal agents. For example, some antifungal compounds function by inhibiting aminoacyl-tRNA synthetases, which are crucial for protein synthesis, by trapping tRNA in the enzyme's editing site. yeastgenome.org The broad biological activity of the benzimidazole core suggests that its derivatives could potentially interact with various biopolymers and cellular systems, though the primary established antifungal mechanism remains the disruption of tubulin polymerization and ergosterol synthesis. acs.orgurfu.ru

Anthelmintic Activity and Identification of Molecular Targets

Benzimidazole-based compounds are a cornerstone of anthelmintic therapy in both human and veterinary medicine. rsc.org Their effectiveness stems from their ability to target fundamental cellular processes in parasitic nematodes. The core activity of this class of drugs, including analogues of this compound, is linked to their interaction with the structural proteins of the parasite.

Disruption of Cytoskeletal Proteins (e.g., Beta-Tubulin)

The principal molecular target for the anthelmintic action of benzimidazoles is β-tubulin. urfu.runih.gov These compounds selectively bind to the β-tubulin subunits of parasitic nematodes. mdpi.com This binding event inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton. urfu.ru Microtubules play a critical role in various cellular functions, including cell division, motility, and intracellular transport.

Antiprotozoal Activity and Mechanism of Action

In addition to their antifungal and anthelmintic properties, benzimidazole derivatives have demonstrated significant activity against a range of protozoan parasites. Analogues have been successfully tested in vitro against intestinal and urogenital pathogens, often showing greater potency than standard treatments like Metronidazole and Albendazole. nih.gov

Modulation of Reductive Metabolism Pathways in Parasites

The mechanism of action for benzimidazoles against protozoa is primarily attributed to the inhibition of tubulin polymerization, similar to their anthelmintic effect. mdpi.com However, other metabolic pathways in parasites have been identified as potential targets. For instance, in trypanosomatids like Trypanosoma cruzi and Leishmania, the Old Yellow Enzyme (OYE), an oxidoreductase, is involved in the metabolic pathway of arachidonic acid and the synthesis of prostaglandin (B15479496) F2α, which is crucial for the parasite's infective cycle. nih.gov This enzyme represents a potential target for modulating the parasite's reductive metabolism. Furthermore, some parasites like Giardia lamblia rely on unique energy production pathways, such as the arginine dihydrolase pathway, which are absent in their human hosts and could serve as selective drug targets. researchgate.net

Activity Against Specific Intestinal and Urogenital Tract Parasites

Derivatives of the benzimidazole family have been synthesized and evaluated for their in vitro activity against several key protozoan parasites. These include Giardia lamblia and Entamoeba histolytica, which cause gastrointestinal infections, and Trichomonas vaginalis, a pathogen of the urogenital tract. mdpi.comnih.govresearchgate.net

In one study, a series of 1H-benzimidazole derivatives were shown to be more active as antiprotozoal agents against G. lamblia and E. histolytica than the reference drugs Metronidazole and Albendazole. nih.gov Similarly, acetamide and sulfonamide derivatives of imidazole (B134444) have demonstrated bioactivity in the micromolar range against these parasites. researchgate.net The data below highlights the efficacy of selected benzimidazole-related compounds against these pathogens.

Compound AnalogueParasite SpeciesActivity Measurement (IC₅₀)Reference
N-benzyl-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamideGiardia intestinalis3.96 µM researchgate.net
N-benzyl-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamideTrichomonas vaginalisMore active than Benznidazole researchgate.net
N-benzyl-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamideEntamoeba histolyticaAs active as Benznidazole researchgate.net
2-methyl-1-[(4-methylphenyl)sulfonyl]-4-nitro-1H-imidazoleEntamoeba histolytica3.55 µM researchgate.net
N-(4-cyanophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl) acetamideGiardia lamblia11.25 µM researchgate.net

Neuroprotective and Anti-inflammatory Mechanisms

Oxidative stress and neuroinflammation are key pathological features in the progression of neurodegenerative disorders. Benzimidazole-acetamide derivatives have emerged as promising neuroprotective agents by targeting these interconnected pathways. nih.govnih.gov

The neuroprotective effects of benzimidazole derivatives are significantly attributed to their capacity to counteract oxidative stress. mdpi.com These compounds function as potent antioxidants and free-radical scavengers. mdpi.com Studies have demonstrated that certain benzimidazole-acetamide analogues can bolster the brain's defense against ethanol-induced oxidative stress by augmenting endogenous antioxidant proteins such as glutathione (B108866) (GSH) and glutathione S-transferase (GST). mdpi.comscbt.com This action is coupled with a reduction in lipid peroxidation (LPO), a key indicator of oxidative damage to cellular membranes. mdpi.commdpi.com

In one study, ethanol (B145695) administration markedly increased LPO content. Treatment with benzimidazole acetamide derivatives significantly reduced these levels, demonstrating their protective effect against oxidative damage. nih.gov Specifically, compounds designated as 3a and 3b reduced elevated LPO levels from 224.54 ± 4.32 to 160.45 ± 8.9 and 130.8 ± 2.82, respectively. nih.gov This antioxidant activity is crucial, as the accumulation of reactive oxygen species (ROS) plays a critical role in neurodegeneration. nih.gov The mechanism often involves the activation of antioxidant systems like superoxide (B77818) dismutase (SOD) and the Nrf2/HO-1 pathway. nih.govnih.gov

Neuroinflammation is a critical component of neurodegenerative diseases, and the modulation of inflammatory markers is a key therapeutic strategy. nih.govnih.gov Benzimidazole-acetamide derivatives have been shown to effectively attenuate neuroinflammation. nih.goved.ac.uk In animal models of ethanol-induced neurodegeneration, administration of these compounds led to a significant reduction in the expression of key pro-inflammatory markers. nih.govnih.gov

Research has shown that derivatives such as 3a and 3b can ameliorate the elevated expression of tumor necrosis factor-alpha (TNF-α), nuclear factor kappa B (NF-κB), cyclooxygenase-2 (COX-2), and ionized calcium-binding adapter molecule-1 (Iba-1), an indicator of microglial activation. nih.govnih.gov Pretreatment with analogues FP1, FP7, and FP8 also significantly modulated ethanol-induced increases in proinflammatory markers like TNF-α and NF-κB. nih.gov Mechanistic studies suggest that the anti-inflammatory effects of benzimidazole derivatives are mediated by the inhibition of the NF-κB pathway. mdpi.com By suppressing these inflammatory cascades, these compounds help to mitigate neuronal damage and preserve neurological function. nih.govmdpi.com

Enzyme Inhibition Studies

The therapeutic potential of this compound and its analogues extends to their ability to inhibit various key enzymes involved in different pathological processes.

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary strategy for treating Alzheimer's disease. mdpi.com Several benzimidazole derivatives have been evaluated for their AChE inhibitory potential. mdpi.com For instance, a series of benzimidazole-hydrazones demonstrated moderate to good AChE inhibitory activity, with IC50 values ranging from 11.8 to 61.8 μM. mdpi.com Other studies have reported moderate inhibitory activity against both AChE (IC50 = 1.01-1.19 mM) and butyrylcholinesterase (BChE) (IC50 = 1.1-1.87 mM) for certain 1H-benzimidazole derivatives. mdpi.com

Carbonic anhydrases (CAs) are ubiquitous enzymes involved in various physiological processes, and their inhibition has therapeutic applications. Benzimidazole derivatives have been identified as a new class of CA inhibitors. nih.gov A series of chloro-substituted benzenesulfonamides incorporating a benzimidazole tail were synthesized and showed potent inhibition, particularly against the CA VA isoform. sigmaaldrich.com Other studies on benzimidazole-hydrazone derivatives also revealed significant inhibitory activity against the tumor-associated CA IX isoform. mdpi.com

Table 1: Enzyme Inhibition Data for Benzimidazole-Acetamide Analogues

Compound/Derivative Class Target Enzyme IC50 Value
Benzimidazole-hydrazones Acetylcholinesterase (AChE) 11.8-61.8 µM mdpi.com
1H-benzimidazole derivatives Acetylcholinesterase (AChE) 1.01-1.19 mM mdpi.com
1H-benzimidazole derivatives Butyrylcholinesterase (BChE) 1.1-1.87 mM mdpi.com
Compound 22 Carbonic Anhydrase 7.47 ± 0.39 µM nih.gov
Compound 21 Carbonic Anhydrase 10.31 ± 0.11 µM nih.gov

Protein kinases are crucial regulators of cellular processes, and their dysregulation is often implicated in diseases like cancer. researchgate.net The benzimidazole scaffold is a common feature in many kinase inhibitors. These compounds can act as ATP-competitive inhibitors, often displaying high selectivity by binding to the hinge region of the kinase or by using the benzimidazole ring as a scaffold.

Some benzimidazole derivatives function as multi-target kinase inhibitors, which can be advantageous in complex diseases or in overcoming drug resistance. For example, certain 2-amidobenzimidazole derivatives have been synthesized as potent inhibitors of protein kinase CK1δ, with one compound featuring a 5-cyano substituent achieving nanomolar potency (IC50 = 98.6 nM). Other derivatives have been developed to target kinases like EGFR, BRAF, aurora kinase, and VEGFR-2, demonstrating the broad applicability of this chemical class in developing targeted cancer therapies. researchgate.net Furthermore, specific 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives have been shown to overcome imatinib (B729) resistance in chronic myeloid leukemia by targeting the BCR-ABL protein.

The inhibitory activity of benzimidazole-acetamide derivatives extends to other classes of enzymes, such as proteases. Cathepsin K, a cysteine protease highly expressed in osteoclasts, is a key target for therapies aimed at reducing bone resorption in conditions like osteoporosis. A series of N-alkyl-2-(2-undecyl-1H-benzimidazol-1-yl) acetamides were specifically designed as inhibitors of cathepsin K, aiming to reduce the proliferation of invasive breast cancer cells where this enzyme is highly expressed. The design of these inhibitors often features a peptidomimetic chain attached to the aromatic benzimidazole core, a common structural feature among cathepsin K inhibitors that have advanced to clinical trials.

Table 2: List of Compounds Mentioned

Compound Name/Identifier
This compound
2-(4-methoxyanilino)-N-[1-(4-methylbenzene-1-sulfonyl)-1H-benzimidazol-2-yl] acetamide (3a)
2-(Dodecylamino)-N-[1-(4-methylbenzene-1-sulfonyl)-1H-benzimidazol-2-yl] acetamide (3b)
FP1
FP7
FP8
5-[2-(benzimidazol-1-yl)acetyl]-2-chloro-benzenesulfonamide (1a)
2-chloro-N-[1-(4-methylbenzene-1-sulfonyl)-1H-benzimidazol-2-yl] acetamide
N-alkyl-2-(2-undecyl-1H-benzimidazol-1-yl) acetamides
Bischof-5
Imatinib

Ligand-Receptor Interaction Studies (e.g., G protein-coupled receptors)

The interaction of this compound and its analogues with G protein-coupled receptors (GPCRs) has been a subject of significant research, revealing insights into their therapeutic potential. Studies have primarily focused on understanding the molecular basis of these interactions, identifying key structural features and amino acid residues that govern binding affinity and selectivity.

Molecular docking and in vitro studies have been instrumental in elucidating the binding modes of benzimidazole derivatives within the GPCR binding pockets. A notable analogue, N-(2-hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-carboxamide (D2AAK4), has been identified as a multi-target ligand for aminergic GPCRs. mdpi.comnih.gov Computational modeling of D2AAK4's interaction with dopamine (B1211576) D1, D2, and D3 receptors, as well as serotonin (B10506) 5-HT2A and 5-HT7 receptors, has revealed a common binding orientation across these receptors. mdpi.comnih.gov A crucial interaction is the formation of an electrostatic bond between the protonatable nitrogen atom of the ligand and the highly conserved aspartic acid residue at position 3.32 (Asp3.32) in the third transmembrane helix of these aminergic GPCRs. mdpi.comnih.gov In this binding model, the 2-oxo-2,3-dihydro-1H-benzimidazolyl moiety of D2AAK4 is oriented towards the extracellular vestibule of the receptor, while the 2-hydroxyphenyl group is positioned deeper within the receptor cavity. mdpi.comnih.gov

Further research on other benzimidazole acetamide analogues has provided additional details on their interactions with different GPCRs. For instance, studies on 2-(benzimidazol-2-ylthio)-N-phenylacetamide derivatives as agonists for the human N-formyl peptide receptor 1 (FPR1), a GPCR involved in host defense, have identified key amino acid residues in the binding site. nih.gov Through homology modeling and docking studies, it was found that the binding pocket for these active molecules shares common features with that of high-affinity peptide agonists for FPR1. nih.gov Specific residues, including Thr199, Arg201, Gly202, and Ala261, were identified as important markers within the ligand-binding area. nih.gov The study also highlighted that alkoxy-substituents on the benzimidazole ring could occupy a cavity defined by Thr199, Thr265, Ile268, and Leu271, or a groove near Leu198, Arg201, Gly202, and Arg205. nih.gov

The structure-activity relationship (SAR) of benzimidazole derivatives has also been explored in the context of their anti-inflammatory effects, which can be mediated through interactions with GPCRs such as cannabinoid and bradykinin (B550075) receptors. nih.govnih.gov These studies emphasize that the nature and position of substituents on the benzimidazole scaffold play a critical role in determining the anti-inflammatory activity. nih.govnih.gov

The binding affinities of the analogue D2AAK4 for a panel of aminergic GPCRs have been quantified, demonstrating its multi-target profile. The affinity values (pKi) are summarized in the table below.

ReceptorpKiKi (nM)
Dopamine D16.25562.3
Dopamine D26.57269.2
Dopamine D36.34457.1
Serotonin 5-HT2A6.11776.2
Serotonin 5-HT7<5>10000
Histamine H1<5>10000
Muscarinic M1<5>10000

Future Research Directions and Therapeutic Potential

Rational Design and Optimization for Enhanced Potency and Selectivity

The future development of N-(1H-benzimidazol-4-yl)acetamide derivatives hinges on the principles of rational drug design and meticulous structure-activity relationship (SAR) studies. mdpi.comresearchgate.net The benzimidazole (B57391) nucleus offers multiple positions (N1, C2, C5, and C6) for substitution, and modifications at these sites have been shown to significantly influence the biological activity of the resulting compounds. mdpi.comacs.org

Key Strategies for Optimization:

Substitution Pattern Analysis: SAR studies have revealed that the type and position of substituents on the benzimidazole ring are critical for anti-inflammatory and other activities. mdpi.com For instance, substitutions at the N1 and C2 positions are particularly important for modulating biological effects. researchgate.net

Target-Specific Modifications: By understanding the binding pockets of specific enzymes or receptors, researchers can design derivatives with enhanced affinity and selectivity. For example, in the pursuit of anti-inflammatory agents, modifications have been made to target enzymes like cyclooxygenase (COX). mdpi.comnih.gov One study demonstrated that an acetamide-containing benzimidazole derivative had a significantly lower IC50 value (15 nM) for bradykinin (B550075) B1 receptor antagonism compared to its parent compound (3500 nM), and further optimization led to a derivative with an IC50 of 0.7 nM. mdpi.comnih.gov

Computational Modeling: In-silico techniques such as molecular docking are invaluable for predicting the binding interactions between this compound derivatives and their biological targets. chemrevlett.com This allows for the pre-screening of virtual compounds and the prioritization of those with the most promising binding affinities for synthesis and further testing.

Exploration of Novel Biological Targets for this compound Derivatives

While much research has focused on the anti-inflammatory and antimicrobial properties of benzimidazole-acetamide derivatives, there is a vast and underexplored landscape of potential new biological targets. rjptonline.orgontosight.ai The structural similarity of the benzimidazole core to naturally occurring purine (B94841) nucleotides allows it to interact with a wide array of biopolymers and receptors. nih.govacs.org

Emerging Areas of Investigation:

Neurodegenerative Diseases: Recent studies have highlighted the neuroprotective effects of benzimidazole-acetamide derivatives. nih.govnih.govacs.org These compounds have been shown to attenuate neuroinflammation and oxidative stress, suggesting their potential in treating conditions like Alzheimer's disease. nih.govnih.govacs.org The versatile nature of the benzimidazole nucleus and its ability to interact with multiple receptors involved in neurodegeneration make it a promising scaffold for developing multi-step targeting neuroprotectants. nih.govnih.gov

Antiparasitic Agents: The benzimidazole scaffold has a long history in the development of anthelmintic drugs. rjptonline.orgresearchgate.net More recent research has focused on optimizing benzimidazole phenylacetamides as broad-spectrum trypanosomacides for treating diseases like Chagas disease and Human African Trypanosomiasis (HAT). researchgate.netrsc.org

Enzyme Inhibition: Beyond COX enzymes, benzimidazole-acetamide derivatives are being investigated as inhibitors of other critical enzymes. For example, they have shown potential as inhibitors of acetylcholinesterase (AChE) and carbonic anhydrase (CA), which are relevant targets for Alzheimer's disease and other conditions. researchgate.net Additionally, some derivatives have been identified as inhibitors of protein kinase CK1 delta and topoisomerase I, suggesting their potential as anticancer agents. mdpi.comacs.org

Development of Multi-Targeting Agents Based on the Benzimidazole-Acetamide Scaffold

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple pathological pathways. This has led to a growing interest in the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate several biological targets. researchgate.netresearchgate.net The benzimidazole-acetamide scaffold is particularly well-suited for this approach due to its ability to interact with a diverse range of receptors and enzymes. nih.govnih.gov

Strategies for Developing Multi-Targeting Agents:

Hybrid Molecule Design: This involves combining the benzimidazole-acetamide core with other pharmacophores known to be active against different targets. For example, benzimidazole-triazole hybrids have been designed as multi-target inhibitors of EGFR, VEGFR-2, and Topoisomerase II for cancer therapy. researchgate.net

Polypharmacology Exploration: Researchers are actively exploring the polypharmacology of benzimidazole derivatives, which is the ability of a single compound to interact with multiple targets. researchgate.net This approach can lead to the discovery of compounds with enhanced therapeutic efficacy and potentially reduced drug resistance. researchgate.net

Dual-Acting Inhibitors: Specific efforts are underway to design dual inhibitors, such as compounds that can simultaneously inhibit both monoamine oxidases (MAOs) and acetylcholinesterase (AChE) for the treatment of neurodegenerative diseases. researchgate.net

Advanced Preclinical Research Methodologies and Lead Optimization Strategies

To translate the therapeutic potential of this compound derivatives from the laboratory to the clinic, robust preclinical research and effective lead optimization strategies are essential. researchgate.netrsc.org

Key Methodologies and Strategies:

In Vitro and In Vivo Models: A range of in vitro assays are used to screen for biological activity, including cell-based assays to assess cytotoxicity and antimicrobial effects. turkjps.orgnih.gov These are followed by in vivo studies in animal models to evaluate efficacy and preliminary safety. For instance, rodent models of ethanol-induced neurodegeneration have been used to test the neuroprotective effects of these compounds. nih.govacs.org

Hit-to-Lead Optimization: This process involves systematically modifying a "hit" compound identified from initial screening to improve its potency, selectivity, and pharmacokinetic properties. researchgate.netrsc.org This often involves synthesizing and testing a series of analogues with specific structural modifications. nih.gov

Advanced Analytical Techniques: Techniques like X-ray crystallography are used to determine the precise three-dimensional structure of benzimidazole derivatives bound to their target proteins. nih.gov This provides invaluable insights for structure-based drug design and optimization.

Pharmacokinetic and Toxicological Profiling: Early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential toxicity, is crucial for identifying viable drug candidates. nih.gov

Q & A

Q. What are the standard methods for synthesizing N-(1H-benzimidazol-4-yl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer: The synthesis typically involves N-acylation of a benzimidazole precursor (e.g., 1H-benzimidazol-4-amine) with acetylating agents like acetyl chloride or acetic anhydride under reflux conditions. For optimization:
  • Solvent Selection: Use polar aprotic solvents (e.g., THF or DMF) to enhance reactivity.
  • Catalysis: Add catalytic bases (e.g., triethylamine) to neutralize HCl byproducts and drive the reaction forward.
  • Purification: Recrystallize the product using methanol or ethanol to remove unreacted starting materials .
  • Monitoring: Employ TLC or HPLC to track reaction progress and confirm purity post-synthesis.

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they interpreted?

  • Methodological Answer:
  • NMR Spectroscopy:
  • ¹H NMR: Identify aromatic protons (δ 7.0–8.5 ppm for benzimidazole) and the acetamide methyl group (δ ~2.1 ppm).
  • ¹³C NMR: Confirm the carbonyl carbon (δ ~168–170 ppm) and aromatic carbons.
  • IR Spectroscopy: Detect the amide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹).
  • Mass Spectrometry: Use ESI-MS or HRMS to verify molecular weight (e.g., [M+H]+ peak). Cross-reference data with computational predictions (e.g., DFT) for validation .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer:
  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of vapors.
  • Toxicity Screening: Refer to structural analogs (e.g., N-(1-methoxyfluoren-2-yl)acetamide) for potential carcinogenicity risks and implement biohazard protocols .
  • Waste Disposal: Follow institutional guidelines for halogenated/organic waste.

Advanced Research Questions

Q. How can computational modeling predict the biological activity or binding interactions of this compound?

  • Methodological Answer:
  • Molecular Docking: Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases or receptors). Focus on hydrogen bonding with the acetamide group.
  • QSAR Studies: Corrogate substituent effects (e.g., benzimidazole ring modifications) with activity data from analogs.
  • MD Simulations: Perform 100-ns simulations in GROMACS to assess conformational stability in aqueous or lipid environments .

Q. How can variable-temperature NMR resolve conformational dynamics of this compound derivatives?

  • Methodological Answer:
  • Experimental Setup: Acquire ¹H NMR spectra at 25°C, 37°C, and 50°C in DMSO-d6 or D2O.
  • Analysis: Identify coalescence points for exchanging protons (e.g., amide N-H). Calculate energy barriers (ΔG‡) using Eyring equations.
  • Validation: Compare with X-ray crystallography (e.g., SHELXL refinement ) to confirm dominant conformers in solid vs. solution states .

Q. What strategies address contradictions between crystallographic data and spectroscopic results for acetamide derivatives?

  • Methodological Answer:
  • Crystallography: Use SHELX programs to resolve disorder in the benzimidazole ring or acetamide orientation .
  • DFT Calculations: Optimize geometry in Gaussian and compare with experimental bond lengths/angles.
  • Dynamic Effects: Consider temperature-dependent crystallography or NMR to capture flexible moieties (e.g., rotating acetamide group) .

Q. How can mechanistic studies elucidate the role of this compound in enzyme inhibition?

  • Methodological Answer:
  • Kinetic Assays: Perform Michaelis-Menten analysis with varying substrate/inhibitor concentrations to determine inhibition type (competitive/non-competitive).
  • ITC/SPR: Measure binding affinity (Kd) and stoichiometry.
  • Mutagenesis: Target residues near the acetamide-binding pocket (e.g., His or Asp in active sites) to validate interaction hotspots .

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